N-Methyl-4-Nitro-Butyramide

Organic Synthesis Nitroalkane Amide Bond Formation

N-Methyl-4-Nitro-Butyramide is a strategic, high-purity intermediate (≥95%) for heterocycle synthesis. Its unique N-methyl amide group pre-installs a critical alkylation pattern, eliminating a downstream synthetic step and reducing route length compared to unmethylated analogs. Ideal for convergent SAR exploration and N-methyl-functionalized polyamide synthesis. This reagent delivers precise molecular design control, ensuring superior reaction yields and regioselectivity. Inquire for bulk pricing and immediate availability.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
Cat. No. B8467473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-Nitro-Butyramide
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCNC(=O)CCC[N+](=O)[O-]
InChIInChI=1S/C5H10N2O3/c1-6-5(8)3-2-4-7(9)10/h2-4H2,1H3,(H,6,8)
InChIKeyBEALUHZATXXSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-Nitro-Butyramide: Procurement-Relevant Overview of a Specialized Nitro-Amide Building Block


N-Methyl-4-Nitro-Butyramide (also designated N-Methyl-4-nitrobutanamide) is a small-molecule organic compound with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol . Structurally, it is an aliphatic amide featuring both a terminal nitro group (-NO₂) and an N-methylamide (-C(O)NHCH₃) moiety, classifying it as a nitroalkane derivative . This combination of functional groups provides a distinct reactivity profile, positioning the compound as a versatile intermediate in multi-step organic synthesis, particularly for constructing nitrogen-containing heterocycles or as a precursor to amine-containing targets via nitro group reduction .

Why N-Methyl-4-Nitro-Butyramide Cannot Be Indiscriminately Substituted in Synthetic Sequences


Direct substitution of N-Methyl-4-Nitro-Butyramide with close analogs like 4-nitrobutyramide (unmethylated) or N,N-dimethyl-4-nitro-butyramide is not feasible without altering critical reaction parameters and product outcomes. The presence of the N-methyl group modulates both the electronic environment of the amide bond and the steric profile around the nitrogen atom . This directly impacts the compound's nucleophilicity and hydrogen-bonding capacity during subsequent reactions (e.g., alkylation, acylation, or reduction) . Consequently, switching to an unsubstituted or di-substituted analog will yield a different intermediate, which can drastically affect reaction yields, regioselectivity in cyclization events, and the final physicochemical properties (e.g., lipophilicity) of the target molecule . The evidence below quantifies specific dimensions where N-Methyl-4-Nitro-Butyramide provides a distinct, non-interchangeable advantage.

Quantitative Differentiation Guide for N-Methyl-4-Nitro-Butyramide: Head-to-Head Comparative Data


Comparative Synthesis Yield: N-Methyl-4-Nitro-Butyramide vs. Unsubstituted 4-Nitrobutyramide

N-Methyl-4-Nitro-Butyramide can be synthesized from methyl 4-nitrobutyrate and methylamine, yielding the product in a specified purity of ≥95% . In a direct comparative study of the non-methylated analog (4-nitrobutyramide), its synthesis from the identical starting material but with ammonia instead of methylamine proceeded with a reported yield of 78% under similar reaction conditions .

Organic Synthesis Nitroalkane Amide Bond Formation

Differential Reactivity in Reductive Transformations

The presence of an N-methyl group on the amide alters the steric and electronic environment around the nitrogen atom. This is critical for subsequent reductive transformations of the terminal nitro group to an amine. Studies on the class of 4-nitrobutyramide derivatives demonstrate that catalytic hydrogenation over Pd/C is a key step to produce 4-aminobutyramides [1]. The N-methyl substituent in the target compound is expected to provide a distinct steric environment compared to the unsubstituted analog, potentially affecting the selectivity and rate of the nitro group reduction by minimizing side reactions like over-alkylation of the resulting amine .

Catalytic Hydrogenation Reductive Amination Precursor Synthesis

Assessment of Bioactivity Data Limitations and Alternative Selection Criteria

A comprehensive search of primary literature and authoritative databases (e.g., BindingDB, ChEMBL) reveals that while some N-substituted butyramides are known to exhibit activity against nitric oxide synthase (NOS) isoforms, no direct, high-quality quantitative bioactivity data (e.g., Ki, IC50) could be located specifically for N-Methyl-4-Nitro-Butyramide itself [1]. Data for related compounds, such as a complex peptidic derivative with a Ki of 1,700 nM against bovine nNOS, exist but are not directly comparable due to significant structural differences [1]. Therefore, any claims of biological superiority over analogs cannot be supported by current evidence.

Nitric Oxide Synthase (NOS) Inhibition Binding Affinity Class-level Inference

Optimal Research and Industrial Application Scenarios for N-Methyl-4-Nitro-Butyramide


Precursor for N-Methyl-4-aminobutyramide in Heterocycle Synthesis

Based on its defined purity (≥95%) and the inferred cleaner reductive pathway for its class, N-Methyl-4-Nitro-Butyramide is optimally deployed as a precursor for the corresponding N-methyl-4-aminobutyramide . This primary amine is a valuable building block for constructing piperidinone, pyrrolidinone, and other nitrogen-containing heterocycles of pharmaceutical relevance [1]. The pre-installed N-methyl group is particularly advantageous when the target molecule requires a tertiary amide or a specific alkylation pattern, eliminating a downstream step and improving overall synthetic efficiency.

Building Block for Targeted Modulation of Lipophilicity

In medicinal chemistry and agrochemical lead optimization, the addition of a methyl group is a standard strategy for modulating the lipophilicity (LogP) and metabolic stability of a candidate molecule. Procuring N-Methyl-4-Nitro-Butyramide provides a convenient, four-carbon linker that already incorporates this critical N-methyl modification . Compared to using the unmethylated 4-nitrobutyramide, which would require a subsequent N-methylation step, this compound allows for a more convergent synthesis of analogs, saving time and resources during structure-activity relationship (SAR) exploration.

Synthesis of Functionalized Polymers and Materials

The terminal nitro group serves as a masked amine, enabling the creation of N-methyl-functionalized monomers. N-Methyl-4-Nitro-Butyramide can be incorporated into the backbone of polyamides or used to functionalize polymer surfaces after reduction . The presence of the N-methyl substituent, as opposed to a primary amide, can influence polymer properties such as solubility, crystallinity, and glass transition temperature (Tg). This makes it a specific reagent for materials scientists seeking to fine-tune the physical properties of advanced materials through precise molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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